Distinct Multikinase Inhibition Profile Versus Lenvatinib and Cabozantinib
Sorafenib inhibits Raf-1 with an IC₅₀ of 6 nM, a target not effectively engaged by lenvatinib or cabozantinib. In biochemical assays, sorafenib demonstrates IC₅₀ values of 90 nM for VEGFR2 and 57 nM for PDGFR-β, whereas lenvatinib primarily targets VEGFR1-3 and FGFR1-4, and cabozantinib additionally inhibits MET and AXL [1]. This differential target spectrum results in distinct downstream signaling inhibition patterns, with sorafenib uniquely combining Raf pathway blockade with VEGFR/PDGFR inhibition [2].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Raf-1 IC₅₀ = 6 nM; VEGFR2 IC₅₀ = 90 nM; PDGFR-β IC₅₀ = 57 nM; BRAF IC₅₀ = 22 nM |
| Comparator Or Baseline | Lenvatinib: VEGFR2 IC₅₀ = 4 nM, FGFR1 IC₅₀ = 46 nM; Cabozantinib: VEGFR2 IC₅₀ = 0.035 nM, MET IC₅₀ = 1.3 nM |
| Quantified Difference | Sorafenib uniquely inhibits Raf kinases; lenvatinib and cabozantinib lack meaningful Raf inhibition |
| Conditions | Biochemical kinase inhibition assays (in vitro) |
Why This Matters
Researchers requiring concurrent inhibition of Raf/MEK/ERK and VEGFR/PDGFR signaling pathways must select sorafenib over lenvatinib or cabozantinib, as only sorafenib provides dual blockade of proliferation and angiogenesis at clinically relevant concentrations.
- [1] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
- [2] Matsuki M, Hoshi T, Yamamoto Y, et al. Lenvatinib inhibits angiogenesis and tumor growth through multiple receptor tyrosine kinases. Cancer Sci. 2018;109(6):1828-1838. View Source
